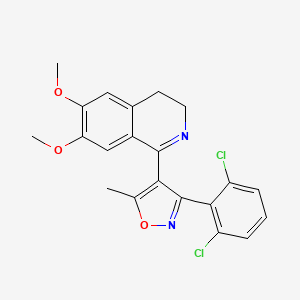

1-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL)-6,7-dimethoxy-3,4-dihydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2O3/c1-11-18(21(25-28-11)19-14(22)5-4-6-15(19)23)20-13-10-17(27-3)16(26-2)9-12(13)7-8-24-20/h4-6,9-10H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCNQKDDOWBSAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C3=NCCC4=CC(=C(C=C43)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-YL)-6,7-dimethoxy-3,4-dihydroisoquinoline, often referred to as the compound of interest in this study, has garnered attention due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The compound has the following molecular characteristics:

- Molecular Formula : C18H18Cl2N2O3

- Molecular Weight : 373.25 g/mol

- CAS Number : 501649-84-9

Research indicates that this compound interacts with various biological pathways. A study focused on its effects on smooth muscle tissue revealed that it significantly reduces calcium-dependent contractions. This effect is attributed to the modulation of muscarinic acetylcholine receptors (mAChRs) and serotonin (5-HT) receptors, particularly at a concentration of 50 μM. The compound was shown to increase cytosolic calcium levels through the activation of voltage-gated L-type calcium channels .

Key Findings:

- Reduction in Muscle Contractility : The compound decreased the strength of spontaneous contractile activity in smooth muscle preparations.

- Receptor Modulation : Immunohistochemical analysis demonstrated a 47% reduction in 5-HT2A and 5-HT2B receptor activity in treated smooth muscle cells .

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Case Studies

- Smooth Muscle Tissue Study : In an ex vivo experiment, the compound was tested on isolated smooth muscle tissues. Results indicated significant inhibition of contraction when co-administered with serotonin, suggesting its potential as a therapeutic agent for conditions involving abnormal muscle contractility .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines (e.g., A549 lung cancer cells and HCT116 colon cancer cells) demonstrated varying degrees of cytotoxicity. The compound exhibited IC₅₀ values that suggest it may have selective action against certain malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.